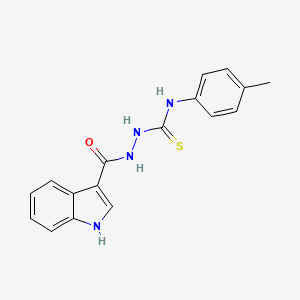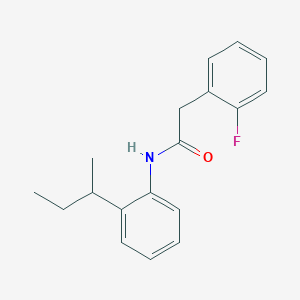
2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide
Descripción general
Descripción
2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide, also known as IMHC, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. IMHC is a thiosemicarbazone derivative, which has been shown to possess a range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase and the induction of apoptosis. Ribonucleotide reductase is an enzyme that plays a critical role in DNA synthesis and repair. Inhibition of this enzyme can lead to DNA damage and cell death. Apoptosis is a process of programmed cell death that occurs naturally in the body. Inducing apoptosis in cancer cells can lead to the selective death of these cells, making this compound a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and possess antimicrobial properties. These effects make this compound a promising candidate for the development of new drugs to treat cancer, inflammation, and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide in lab experiments is its relative ease of synthesis. This compound can be synthesized using standard laboratory techniques, making it readily available for use in research studies. Another advantage of using this compound is its range of biological activities, which make it a versatile tool for studying a range of biological processes.
One of the limitations of using this compound in lab experiments is its relatively limited solubility in water. This can make it difficult to administer this compound to cells or animals in a controlled manner. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide. One area of research is the development of new drugs based on the structure of this compound. Researchers can use the knowledge gained from studying the biological activities of this compound to design new drugs that possess similar properties.
Another area of research is the study of the mechanism of action of this compound. Understanding how this compound works at the molecular level can provide insights into how to optimize its use as a therapeutic agent.
Finally, researchers can study the effects of this compound in combination with other drugs or treatments. Combining this compound with other drugs or treatments may enhance its therapeutic effects and lead to the development of new and more effective treatments for a range of diseases.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide has been the subject of several scientific research studies due to its potential as a therapeutic agent. It has been shown to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. These properties make this compound a promising candidate for the development of new drugs to treat a range of diseases.
Propiedades
IUPAC Name |
1-(1H-indole-3-carbonylamino)-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-6-8-12(9-7-11)19-17(23)21-20-16(22)14-10-18-15-5-3-2-4-13(14)15/h2-10,18H,1H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRKQTUHIKJTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-mesityl-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4879453.png)
![6-phenyl-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4879460.png)
![N-[5-(5-chloro-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4879464.png)
![5-(4-chlorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4879479.png)
![5-(difluoromethyl)-3-methyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4879487.png)
![N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea](/img/structure/B4879489.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4879495.png)
![5-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4879504.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide](/img/structure/B4879508.png)
![methyl (2-methyl-4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4879512.png)
![N-(4-ethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4879516.png)
![5-methyl-1-{2-[2-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4879527.png)